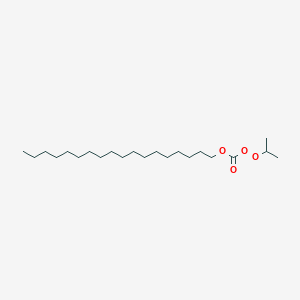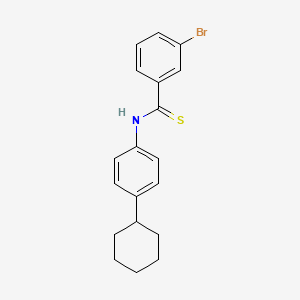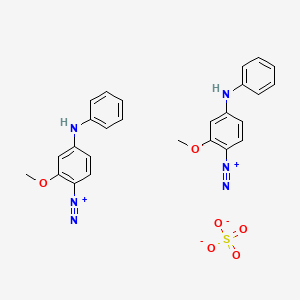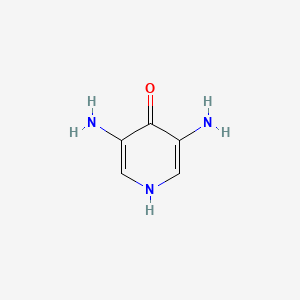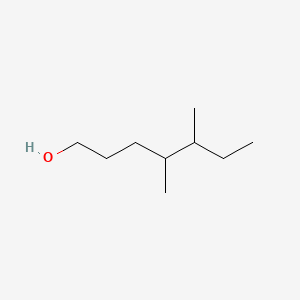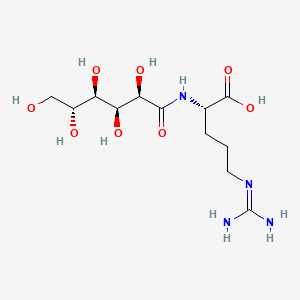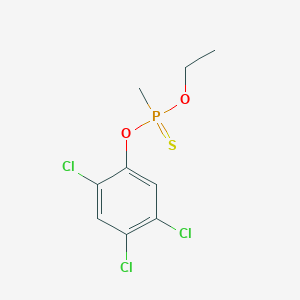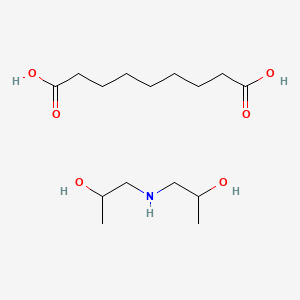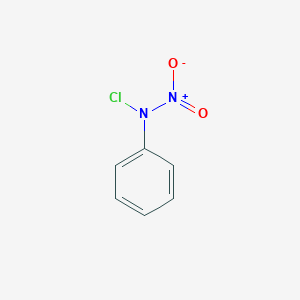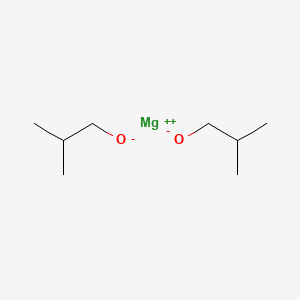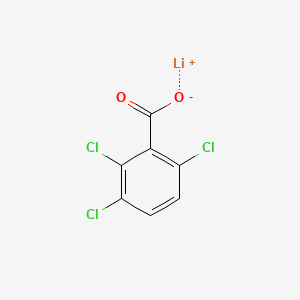
Lithium 2,3,6-trichlorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium 2,3,6-trichlorobenzoate: is a chemical compound with the molecular formula C7H2Cl3LiO2 It is derived from benzoic acid, where three hydrogen atoms on the benzene ring are replaced by chlorine atoms at positions 2, 3, and 6, and the carboxyl group is bonded to a lithium ion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Lithium 2,3,6-trichlorobenzoate can be synthesized through the reaction of 2,3,6-trichlorobenzoic acid with lithium hydroxide or lithium carbonate. The reaction typically involves dissolving 2,3,6-trichlorobenzoic acid in a suitable solvent such as ethanol or water, followed by the addition of lithium hydroxide or lithium carbonate. The mixture is then heated under reflux conditions to facilitate the reaction, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically subjected to filtration and purification steps to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions: Lithium 2,3,6-trichlorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other functional groups through nucleophilic aromatic substitution reactions.
Reduction Reactions: The compound can be reduced to form derivatives with fewer chlorine atoms or different functional groups.
Oxidation Reactions: Oxidation of this compound can lead to the formation of more complex compounds with additional functional groups.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products Formed:
Substitution Reactions: Products include derivatives with different functional groups replacing the chlorine atoms.
Reduction Reactions: Products include partially or fully dechlorinated compounds.
Oxidation Reactions: Products include compounds with additional oxygen-containing functional groups.
Applications De Recherche Scientifique
Chemistry: Lithium 2,3,6-trichlorobenzoate is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates. Its unique structure allows for selective functionalization of the benzene ring.
Biology: In biological research, this compound is used to study the effects of lithium ions on cellular processes. It serves as a model compound to investigate the role of lithium in biological systems.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the treatment of mood disorders and neurodegenerative diseases. Lithium ions are known to have mood-stabilizing effects, and research is ongoing to understand the mechanisms involved.
Industry: this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of lithium 2,3,6-trichlorobenzoate involves the interaction of lithium ions with molecular targets in biological systems. Lithium ions are known to inhibit enzymes such as glycogen synthase kinase-3 (GSK-3) and inositol monophosphatase (IMPA), which play key roles in cellular signaling pathways. By modulating these pathways, lithium ions exert neuroprotective and mood-stabilizing effects. The compound’s trichlorobenzoate moiety may also contribute to its overall activity by influencing its binding affinity and specificity for target molecules.
Comparaison Avec Des Composés Similaires
2,3,5-Trichlorobenzoic Acid: Similar structure with chlorine atoms at positions 2, 3, and 5.
2,3,6-Trichlorobenzoic Acid: The parent compound from which lithium 2,3,6-trichlorobenzoate is derived.
Lithium Benzoate: A simpler lithium salt of benzoic acid without chlorine substitutions.
Uniqueness: this compound is unique due to the specific positioning of chlorine atoms on the benzene ring, which influences its chemical reactivity and biological activity
Propriétés
Numéro CAS |
71750-37-3 |
|---|---|
Formule moléculaire |
C7H2Cl3LiO2 |
Poids moléculaire |
231.4 g/mol |
Nom IUPAC |
lithium;2,3,6-trichlorobenzoate |
InChI |
InChI=1S/C7H3Cl3O2.Li/c8-3-1-2-4(9)6(10)5(3)7(11)12;/h1-2H,(H,11,12);/q;+1/p-1 |
Clé InChI |
JLUHDLXQXJRHKA-UHFFFAOYSA-M |
SMILES canonique |
[Li+].C1=CC(=C(C(=C1Cl)C(=O)[O-])Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



